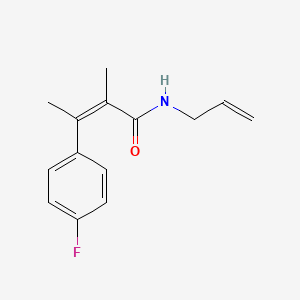
2-Butenamide, 3-(4-fluorophenyl)-2-methyl-N-2-propenyl-, (Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-Allyl-alpha,beta-dimethyl-4-fluorocinnamamide: is an organic compound that belongs to the class of cinnamamides. This compound is characterized by the presence of an allyl group, a dimethyl group, and a fluorine atom attached to the cinnamamide backbone. The (Z)-configuration indicates the specific geometric arrangement of the substituents around the double bond.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-Allyl-alpha,beta-dimethyl-4-fluorocinnamamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of alpha,beta-dimethyl-4-fluorocinnamic acid.
Amidation Reaction: The cinnamic acid derivative is then reacted with allylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired (Z)-N-Allyl-alpha,beta-dimethyl-4-fluorocinnamamide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: (Z)-N-Allyl-alpha,beta-dimethyl-4-fluorocinnamamide can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or the double bond to a single bond.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium iodide (NaI) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of amines or saturated hydrocarbons.
Substitution: Formation of halogenated or functionalized derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: (Z)-N-Allyl-alpha,beta-dimethyl-4-fluorocinnamamide serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions to enhance selectivity and efficiency.
Biology:
Biological Probes: The compound can be used as a probe to study biological pathways and interactions due to its unique structural features.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of advanced materials with specific properties such as fluorescence or conductivity.
作用機序
The mechanism of action of (Z)-N-Allyl-alpha,beta-dimethyl-4-fluorocinnamamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom and the allyl group can influence the binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
(E)-N-Allyl-alpha,beta-dimethyl-4-fluorocinnamamide: The (E)-isomer has a different geometric arrangement, leading to different chemical and biological properties.
N-Allyl-alpha,beta-dimethyl-4-chlorocinnamamide: The substitution of fluorine with chlorine results in altered reactivity and applications.
N-Allyl-alpha,beta-dimethyl-4-bromocinnamamide: The bromine-substituted analog exhibits different physical and chemical properties.
Uniqueness:
Geometric Configuration: The (Z)-configuration provides unique steric and electronic properties that influence its reactivity and interactions.
Fluorine Substitution: The presence of the fluorine atom enhances the compound’s stability and can affect its biological activity.
This detailed article provides a comprehensive overview of (Z)-N-Allyl-alpha,beta-dimethyl-4-fluorocinnamamide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
60548-48-3 |
|---|---|
分子式 |
C14H16FNO |
分子量 |
233.28 g/mol |
IUPAC名 |
(Z)-3-(4-fluorophenyl)-2-methyl-N-prop-2-enylbut-2-enamide |
InChI |
InChI=1S/C14H16FNO/c1-4-9-16-14(17)11(3)10(2)12-5-7-13(15)8-6-12/h4-8H,1,9H2,2-3H3,(H,16,17)/b11-10- |
InChIキー |
KLVNOTXOIZUNRN-KHPPLWFESA-N |
異性体SMILES |
C/C(=C(\C)/C(=O)NCC=C)/C1=CC=C(C=C1)F |
正規SMILES |
CC(=C(C)C(=O)NCC=C)C1=CC=C(C=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


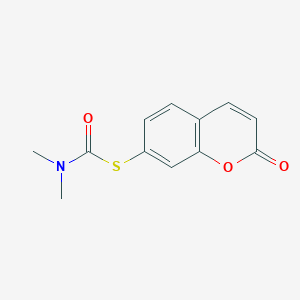
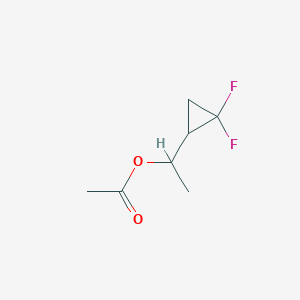
![(8S,11R,13S,14S,17R)-17-Acetyl-13-methyl-3-oxo-11-(4-(2,2,2-trifluoroacetamido)phenyl)-2,3,6,7,8,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B12843277.png)
![5,6-Diamino-2-(chloromethyl)-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B12843278.png)
![Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B12843279.png)
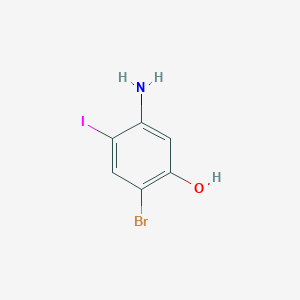

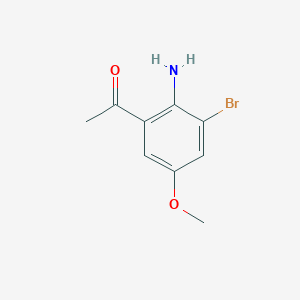
![(1R,2S,4R,5S)-2,4-Difluorobicyclo[3.2.1]Oct-6-En-3-One](/img/structure/B12843295.png)
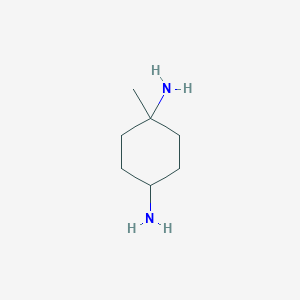
![[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphate;triethylazanium](/img/structure/B12843297.png)
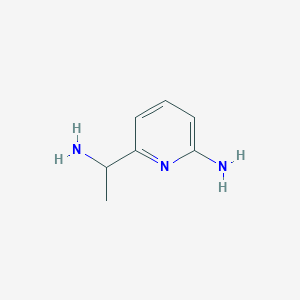
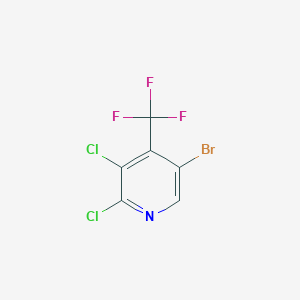
![2-Bromopyrazolo[1,5-a]pyrimidin-7(6H)-one](/img/structure/B12843326.png)
